molecular formula C17H24O7 B561745 Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside CAS No. 105592-29-8

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

Cat. No.: B561745
CAS No.: 105592-29-8
M. Wt: 340.372
InChI Key: QYCQBMVUWJKAQL-XFHWEBQZSA-N
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Description

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C16H24O7 and a molecular weight of 328.36

Preparation Methods

The synthesis of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside typically involves the protection of hydroxyl groups in the sugar molecule to prevent interference during chemical transformations. The synthetic route often includes the reaction of carbohydrates with aldehydes or ketones in the presence of catalysts, such as Lewis acids . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside involves its interaction with specific enzymes and proteins involved in glycosylation. It acts as an inhibitor or substrate in these biochemical pathways, affecting the glycosylation process and thereby influencing cellular functions.

Comparison with Similar Compounds

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the particular glycosylation pathways it influences, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCQBMVUWJKAQL-XFHWEBQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747118
Record name Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105592-29-8
Record name Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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